Dibenzyl(dimethyl)stannane belongs to the class of organotin compounds, which are characterized by the presence of tin (Sn) bonded to organic groups. This specific compound features two benzyl groups and two methyl groups attached to a tin atom. Organotin compounds are often utilized in various chemical reactions due to their unique reactivity and ability to stabilize radical intermediates.
The synthesis of dibenzyl(dimethyl)stannane can be achieved through several methods, primarily involving the reaction of dimethylstannane with benzyl chloride or benzyl bromide. The general reaction can be described as follows:
Where represents methyl groups and represents benzyl groups. The reaction typically requires the presence of a base such as sodium hydride to facilitate the nucleophilic substitution process. The reaction conditions may include heating under reflux in a suitable solvent like tetrahydrofuran or dimethylformamide.
Dibenzyl(dimethyl)stannane has a unique molecular structure characterized by a central tin atom bonded to two methyl groups and two benzyl groups. The structural representation can be expressed using various notations:
C[Sn](C)(CC1=CC=CC=C1)CC2=CC=CC=C2
SBPVNOJMOXZFTL-UHFFFAOYSA-N
The bond angles around the tin atom are influenced by steric hindrance from the bulky benzyl groups, which can affect its reactivity in chemical reactions.
Dibenzyl(dimethyl)stannane participates in various chemical reactions, including:
The mechanism of action for dibenzyl(dimethyl)stannane primarily involves its role as a radical initiator or stabilizer in various organic transformations. In radical reactions, the tin atom can form a radical species that facilitates the transfer of electrons to other substrates, promoting further reactions.
Dibenzyl(dimethyl)stannane exhibits several notable physical and chemical properties:
These properties make it suitable for use in various organic synthesis applications.
Dibenzyl(dimethyl)stannane finds numerous applications in scientific research and industrial processes:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2